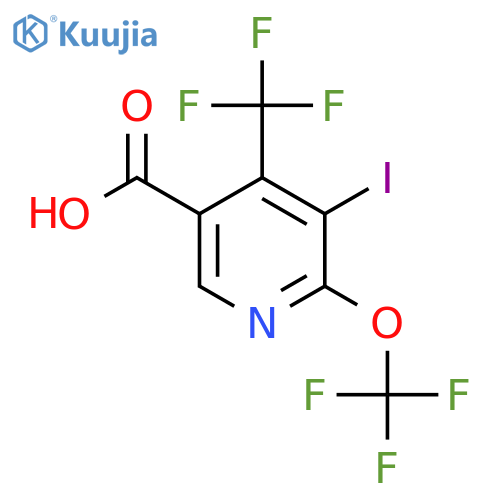

Cas no 1804913-32-3 (3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid)

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid

-

- インチ: 1S/C8H2F6INO3/c9-7(10,11)3-2(6(17)18)1-16-5(4(3)15)19-8(12,13)14/h1H,(H,17,18)

- InChIKey: XTSQXTYIRVUWHZ-UHFFFAOYSA-N

- ほほえんだ: IC1C(=NC=C(C(=O)O)C=1C(F)(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 346

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 59.4

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088762-1g |

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid |

1804913-32-3 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acidに関する追加情報

3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1804913-32-3, known as 3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include an iodo group at position 3, a trifluoromethoxy group at position 2, and a trifluoromethyl group at position 4 on the pyridine ring. The presence of these substituents endows the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of advanced materials and bioactive molecules. Its pyridine ring serves as a versatile platform for further functionalization, enabling the creation of derivatives with enhanced biological activity or improved physical properties. For instance, researchers have explored the use of this compound in the development of novel antimicrobial agents and anticancer drugs, where its ability to interact with specific biological targets has shown promising results.

The synthesis of 3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of the trifluoromethoxy and trifluoromethyl groups via electrophilic substitution reactions, followed by iodination at the appropriate position. The carboxylic acid functionality is typically introduced through oxidation or hydrolysis reactions, ensuring high purity and stability of the final product.

From a structural perspective, this compound exhibits a high degree of symmetry due to the placement of its substituents on the pyridine ring. The trifluoromethoxy group at position 2 contributes significantly to the molecule's electronic properties, while the trifluoromethyl group at position 4 enhances its steric bulk. These features make the compound highly suitable for applications in drug design, where both electronic and steric interactions are critical for achieving desired biological outcomes.

Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound in various chemical environments. For example, density functional theory (DFT) calculations have been used to study the electronic distribution and reactivity of the molecule, providing valuable insights into its potential interactions with biomolecules. These studies have also revealed that the compound exhibits a high degree of stability under physiological conditions, making it an attractive candidate for pharmaceutical applications.

In terms of physical properties, this compound is characterized by its high melting point and excellent solubility in polar solvents. Its ability to form stable salts with various cations further enhances its utility in chemical synthesis and materials science. Recent research has also explored the use of this compound as a precursor for the synthesis of advanced polymers and nanoparticles, where its unique structural features enable the creation of materials with tailored properties.

One particularly promising area of application for this compound is in the field of drug delivery systems. Its ability to act as a carrier for bioactive molecules has been demonstrated in several recent studies, where it has been used to develop targeted drug delivery systems with improved efficacy and reduced side effects. Additionally, its role as an intermediate in the synthesis of complex pharmaceutical compounds has been well-documented, further underscoring its importance in modern medicinal chemistry.

In conclusion, 3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid is a versatile and highly functionalized organic molecule that continues to play a pivotal role in various areas of chemical research. With its unique structural features and diverse applications, this compound represents an exciting avenue for future exploration in both academic and industrial settings.

1804913-32-3 (3-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-carboxylic acid) 関連製品

- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)

- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)

- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)

- 60628-96-8(Bifonazole)

- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)

- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)

- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)